molecular formula C14H20O3 B14174352 2-((4-Methoxyphenyl)methyl)-3,3-dimethylbutanoic acid CAS No. 110577-69-0

2-((4-Methoxyphenyl)methyl)-3,3-dimethylbutanoic acid

Cat. No.: B14174352
CAS No.: 110577-69-0
M. Wt: 236.31 g/mol
InChI Key: PTYBCRBBZGNHCK-UHFFFAOYSA-N
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Description

2-((4-Methoxyphenyl)methyl)-3,3-dimethylbutanoic acid is an organic compound characterized by its unique structure, which includes a methoxyphenyl group attached to a dimethylbutanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Methoxyphenyl)methyl)-3,3-dimethylbutanoic acid typically involves multiple steps. One common method includes the Friedel-Crafts acylation followed by reduction and subsequent functional group modifications. The reaction conditions often involve the use of catalysts such as aluminum chloride (AlCl3) for the acylation step and reducing agents like lithium aluminum hydride (LiAlH4) for the reduction step .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and advanced purification techniques to ensure the purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-((4-Methoxyphenyl)methyl)-3,3-dimethylbutanoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the formation of alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy group, using reagents like sodium hydroxide (NaOH) or other nucleophiles.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, acidic or basic conditions.

    Reduction: NaBH4, LiAlH4, typically in anhydrous solvents.

    Substitution: NaOH, other nucleophiles, often in polar solvents.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, alkanes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-((4-Methoxyphenyl)methyl)-3,3-dimethylbutanoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-((4-Methoxyphenyl)methyl)-3,3-dimethylbutanoic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • **4-((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-Methoxy-5-((phenylamino)methyl)phenol
  • 2-{2-[(4-Methoxyphenoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Uniqueness

2-((4-Methoxyphenyl)methyl)-3,3-dimethylbutanoic acid is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its methoxyphenyl group and dimethylbutanoic acid backbone provide a versatile framework for various chemical modifications and applications .

Properties

CAS No.

110577-69-0

Molecular Formula

C14H20O3

Molecular Weight

236.31 g/mol

IUPAC Name

2-[(4-methoxyphenyl)methyl]-3,3-dimethylbutanoic acid

InChI

InChI=1S/C14H20O3/c1-14(2,3)12(13(15)16)9-10-5-7-11(17-4)8-6-10/h5-8,12H,9H2,1-4H3,(H,15,16)

InChI Key

PTYBCRBBZGNHCK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(CC1=CC=C(C=C1)OC)C(=O)O

Origin of Product

United States

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